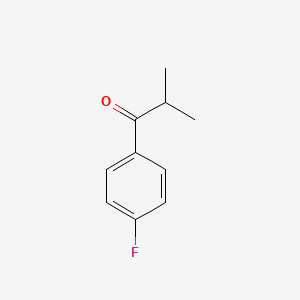

1-(4-Fluorophenyl)-2-methylpropan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUVRVXSYXJUPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382326 | |

| Record name | 1-(4-fluorophenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26393-91-9 | |

| Record name | 1-(4-fluorophenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluorophenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 4'-Fluoro-isobutyrophenone

Introduction: The Significance of Fluorinated Ketones in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced membrane permeability, and altered acidity of adjacent functional groups—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2] 4'-Fluoro-isobutyrophenone (IUPAC Name: 1-(4-fluorophenyl)-2-methylpropan-1-one; CAS No. 26393-91-9) represents a key structural motif in this class of compounds. As a versatile synthetic intermediate, it serves as a foundational building block for a range of more complex molecules, including active pharmaceutical ingredients (APIs).[3]

This technical guide provides an in-depth structural analysis of 4'-fluoro-isobutyrophenone, intended for researchers, scientists, and drug development professionals. We will delve into the core analytical techniques required for its unambiguous identification and characterization, explaining the causal relationships behind experimental choices and data interpretation. The protocols and analyses presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Physicochemical Properties

A summary of the fundamental physicochemical properties of 4'-fluoro-isobutyrophenone is presented below. This data is critical for handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 26393-91-9 | [4][5] |

| Molecular Formula | C₁₀H₁₁FO | [6][7] |

| Molecular Weight | 166.19 g/mol | [6][7] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Purity (GC) | ≥96.0% | [4] |

| Refractive Index | 1.4960-1.5010 @ 20°C | [4] |

| Storage | Sealed in dry, room temperature conditions | [7] |

Synthesis via Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation

The most logical and industrially scalable synthesis of 4'-fluoro-isobutyrophenone is the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride.[8][9] This reaction is a classic example of electrophilic aromatic substitution, where the highly reactive acylium ion is generated in situ and subsequently attacks the electron-rich aromatic ring.

Reaction Mechanism & Rationale

The mechanism involves three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of isobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[8]

-

Electrophilic Attack: The nucleophilic π-electron system of the fluorobenzene ring attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The fluorine atom on the benzene ring is an ortho-, para-director; however, due to the steric bulk of the incoming isobutyryl group, the para-substituted product, 4'-fluoro-isobutyrophenone, is predominantly formed.

-

Deprotonation and Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Caption: Workflow of the Friedel-Crafts acylation for synthesizing 4'-fluoro-isobutyrophenone.

Experimental Protocol: Synthesis of 4'-Fluoro-isobutyrophenone

This protocol is a robust, self-validating procedure adapted from established Friedel-Crafts methodologies.[9][10]

-

Reaction Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet tube to vent HCl gas to a trap. Ensure all glassware is oven-dried to prevent quenching of the Lewis acid catalyst.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (16.0 g, 0.12 mol) and 100 mL of a suitable inert solvent like dichloromethane (DCM).

-

Substrate Addition: Add fluorobenzene (9.61 g, 0.10 mol) to the stirred suspension. Cool the mixture to 0-5 °C using an ice bath.

-

Acylating Agent Addition: Add isobutyryl chloride (11.72 g, 0.11 mol) to the dropping funnel. Add the isobutyryl chloride dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice containing 50 mL of concentrated HCl to decompose the aluminum chloride complex.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with 100 mL of 5% citric acid solution, 100 mL of saturated sodium bicarbonate solution, and 100 mL of saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 4'-fluoro-isobutyrophenone.

Structural Elucidation: A Multi-technique Spectroscopic Approach

Unambiguous structural confirmation requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

References

- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Propanone, 1-(4-fluorophenyl)- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. H26036.03 [thermofisher.com]

- 5. This compound | 26393-91-9 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. 26393-91-9|this compound|BLD Pharm [bldpharm.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. websites.umich.edu [websites.umich.edu]

Spectroscopic data of 1-(4-Fluorophenyl)-2-methylpropan-1-one

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Fluorophenyl)-2-methylpropan-1-one

Introduction

This compound, a halogenated aryl ketone, serves as a significant structural motif and synthetic intermediate in various fields of chemical research, including medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. Spectroscopic analysis provides an unambiguous confirmation of its identity and purity.

This technical guide offers a comprehensive examination of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a senior application scientist, the narrative herein is structured not merely as a data repository, but as a logical workflow, explaining the causality behind the spectral features and the experimental choices made during data acquisition. This self-validating approach ensures that researchers can confidently identify and characterize this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several distinct features that are readily identifiable by various spectroscopic methods. The molecule consists of a para-substituted fluorophenyl ring connected to an isobutyryl group. This arrangement gives rise to unique signals corresponding to the aromatic protons and carbons, the carbonyl group, and the isopropyl moiety.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum provides clear, distinguishable signals for each unique proton environment.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected proton NMR signals. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.0 ppm.[1]

| Protons (Assignment) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' (ortho to C=O) | 7.95 - 8.05 | Doublet of doublets (dd) | ~8.8, ~5.5 | 2H |

| H-3', H-5' (ortho to F) | 7.10 - 7.20 | Triplet (t) or dd | ~8.8 | 2H |

| H-2 (isopropyl CH) | 3.40 - 3.50 | Septet (sept) | ~6.9 | 1H |

| H-3, H-4 (isopropyl CH₃) | 1.15 - 1.25 | Doublet (d) | ~6.9 | 6H |

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of CDCl₃ is standard as it is chemically inert and its residual proton signal at 7.26 ppm does not typically interfere with analyte signals.[2]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution and lineshape.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the residual CDCl₃ signal to 7.26 ppm. Integrate the signals to determine the relative proton ratios.

Spectral Analysis and Interpretation

The ¹H NMR spectrum is interpreted by analyzing chemical shifts, integration values, and splitting patterns (multiplicities).

-

Aromatic Region (7.0-8.1 ppm): The para-substitution on the phenyl ring creates an AA'BB' spin system, which often appears as two distinct multiplets.[3]

-

The protons at the H-2' and H-6' positions are adjacent to the electron-withdrawing carbonyl group, causing them to be significantly deshielded and appear downfield (~8.0 ppm). They are split by the neighboring H-3'/H-5' protons (ortho coupling, J ≈ 8.8 Hz) and also show a smaller coupling to the fluorine atom (meta coupling, J ≈ 5.5 Hz), resulting in a doublet of doublets.

-

The protons at the H-3' and H-5' positions are adjacent to the electron-donating fluorine atom. They are shielded relative to the H-2'/H-6' protons and appear more upfield (~7.15 ppm). They are split by the H-2'/H-6' protons (ortho coupling, J ≈ 8.8 Hz) and the fluorine atom (ortho coupling, J ≈ 8.8 Hz), often resulting in a pattern that approximates a triplet.

-

-

Aliphatic Region (1.0-3.5 ppm):

-

The single methine proton (H-2) of the isopropyl group is adjacent to both the deshielding carbonyl group and the six methyl protons. Its signal appears around 3.45 ppm. According to the n+1 rule, it is split into a septet by the six equivalent neighboring methyl protons (6+1=7).[1]

-

The six protons of the two methyl groups (H-3, H-4) are equivalent due to free rotation. They appear furthest upfield (~1.20 ppm) and are split into a doublet by the single methine proton (1+1=2).

-

References

- 1. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. rsc.org [rsc.org]

- 3. pharmacy180.com [pharmacy180.com]

1-(4-Fluorophenyl)-2-methylpropan-1-one NMR spectral analysis

An In-depth Technical Guide to the NMR Spectral Analysis of 1-(4-Fluorophenyl)-2-methylpropan-1-one

Authored by: A Senior Application Scientist

Foreword: Decoding Molecular Architecture

In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous elucidation of molecular structure. It provides a detailed blueprint of the atomic framework, revealing the connectivity and chemical environment of each nucleus. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the NMR spectral features of this compound. Moving beyond a simple recitation of data, we will delve into the causal relationships between the molecule's electronic and steric properties and its corresponding spectral output. The protocols and interpretations presented herein are grounded in established principles and validated practices, ensuring a trustworthy and authoritative resource for your laboratory work.

Theoretical Framework: Predicting the Spectrum

Before injecting the sample, a seasoned scientist anticipates the spectrum. The structure of this compound—an aromatic ketone featuring a para-substituted fluorophenyl ring and an isopropyl group—presents a fascinating interplay of electronic effects that are directly observable in its NMR spectra.

-

The Aromatic System: The 4-fluorophenyl group constitutes a complex spin system. The protons on the benzene ring are chemically non-equivalent due to their positions relative to two different substituents: the electron-withdrawing carbonyl group and the electronegative fluorine atom. The protons ortho to the carbonyl (H-2', H-6') are expected to be the most deshielded (highest chemical shift) due to the anisotropic effect of the C=O bond. The protons ortho to the fluorine (H-3', H-5') will be further upfield. Due to symmetry, we expect two distinct signals for the aromatic region. These protons will exhibit coupling to each other (ortho-coupling, ³J_HH) and, crucially, coupling to the ¹⁹F nucleus (³J_HF and ⁴J_HF), resulting in complex multiplet patterns, often appearing as "doublet of doublets" or "triplets" at lower resolution.[1][2]

-

The Aliphatic System: The isopropyl group [–CH(CH₃)₂] provides a classic and easily identifiable pattern. The lone methine proton (H-2) is adjacent to the deshielding carbonyl group and is split by the six equivalent protons of the two methyl groups, predicting a septet . Conversely, the six equivalent methyl protons (H-3) are split by the single methine proton, predicting a doublet .

-

¹³C NMR Considerations: The presence of fluorine dramatically influences the ¹³C spectrum. The carbon atom directly bonded to fluorine (C-4') will exhibit a very large one-bond coupling constant (¹J_CF), typically exceeding 240 Hz.[3] Other aromatic carbons will show smaller two-bond (²J_CF) and three-bond (³J_CF) couplings.[4] The carbonyl carbon (C-1) is expected to be the most downfield signal, typically appearing above 200 ppm.

Experimental Workflow: A Self-Validating Protocol

Methodological rigor is the cornerstone of reproducible science. The following protocol outlines a comprehensive workflow for acquiring high-quality NMR data for this compound.

Step-by-Step Experimental Protocol

-

Sample Preparation (The Foundation):

-

Analyte Mass: Weigh approximately 5-10 mg of this compound for a standard ¹H NMR spectrum. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is advisable to achieve a good signal-to-noise ratio in a reasonable time.[5]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for this compound. Use approximately 0.6-0.7 mL of the solvent.[6] The choice of solvent is not trivial; aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent Induced Shifts, ASIS) compared to chloroform-d₃, which can be used to resolve overlapping signals.[7][8]

-

Dissolution & Transfer: Dissolve the sample in the solvent within a small, clean vial. Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton or glass wool plug if any particulate matter is visible.[5][6]

-

Standard: Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer to serve as the internal chemical shift reference (δ = 0.00 ppm).

-

-

Data Acquisition (The Measurement):

-

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, for example, a 400 MHz instrument.

-

Shimming: Insert the sample into the magnet. The instrument's software will perform an automated shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: ~1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

-

-

Data Processing (The Refinement):

-

Software: Use standard NMR processing software such as Bruker's TopSpin or Mestrelab's Mnova.[9][10]

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.[11]

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is absent, the residual solvent peak can be used (e.g., CHCl₃ at δ 7.26 ppm).[12]

-

Integration & Peak Picking: Integrate the signals to determine the relative number of protons and identify the precise chemical shift of each peak.

-

Workflow Visualization

The entire process, from sample to final analysis, can be visualized as a logical flow.

Spectral Interpretation: From Data to Structure

The processed spectrum is a rich dataset confirming the molecular structure. The following tables summarize the expected chemical shifts and coupling constants for this compound, typically observed in CDCl₃.

¹H NMR Spectral Data

| Protons | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic | H-2', H-6' | ~8.00 | dd (or m) | 2H | ³J_HH ≈ 8.8, ⁴J_HF ≈ 5.5 |

| Aromatic | H-3', H-5' | ~7.15 | t (or m) | 2H | ³J_HH ≈ 8.8, ³J_HF ≈ 8.8 |

| Methine | H-2 | ~3.55 | sept | 1H | ³J_HH ≈ 6.8 |

| Methyl | H-3 | ~1.22 | d | 6H | ³J_HH ≈ 6.8 |

Analysis:

-

Aromatic Region (δ 7.0-8.2 ppm): The two signals confirm the para-substituted pattern. The downfield signal at ~8.00 ppm corresponds to the protons ortho to the carbonyl group (H-2', H-6'). Its multiplicity as a doublet of doublets arises from coupling to the adjacent H-3'/H-5' protons and a weaker four-bond coupling to the fluorine atom. The upfield signal at ~7.15 ppm corresponds to the protons ortho to the fluorine (H-3', H-5'). This signal often appears as a "triplet" because the ortho H-H coupling and the meta H-F coupling have very similar magnitudes (³J_HH ≈ ³J_HF ≈ 8.8 Hz).[2][13]

-

Aliphatic Region (δ 1.0-4.0 ppm): The septet at ~3.55 ppm is characteristic of the single methine proton being split by the six methyl protons. Its downfield shift is a direct result of the adjacent electron-withdrawing carbonyl group. The prominent doublet at ~1.22 ppm, integrating to 6H, confirms the two equivalent methyl groups of the isopropyl moiety.

¹³C NMR Spectral Data

| Carbon | Label | Chemical Shift (δ, ppm) | Key Coupling Constant (J_CF, Hz) |

| Carbonyl | C-1 | ~204.0 | ⁴J_CF ≈ 2 |

| Aromatic | C-1' | ~132.8 | ³J_CF ≈ 3 |

| Aromatic | C-2', C-6' | ~131.2 | ³J_CF ≈ 9 |

| Aromatic | C-3', C-5' | ~115.8 | ²J_CF ≈ 22 |

| Aromatic | C-4' | ~165.9 | ¹J_CF ≈ 255 |

| Methine | C-2 | ~38.6 | - |

| Methyl | C-3 | ~19.3 | - |

Analysis:

-

The carbonyl carbon (C-1) is correctly identified as the most deshielded signal at ~204.0 ppm.

-

The most striking feature is the signal for C-4' at ~165.9 ppm, which appears as a doublet with a very large coupling constant (¹J_CF ≈ 255 Hz), unequivocally identifying the carbon directly attached to fluorine.[3][4]

-

The remaining aromatic carbons also appear as doublets due to smaller C-F couplings. The magnitudes of these couplings (²J_CF > ³J_CF) are diagnostic and consistent with established data for fluorinated aromatic compounds.[4]

-

The aliphatic signals for the methine (C-2) and methyl (C-3) carbons appear in the expected upfield region.

Structural Correlation Diagram

This diagram visually maps the key nuclei to their expected spectral characteristics.

Conclusion

The NMR spectral analysis of this compound offers a textbook example of structure elucidation. Every feature in the ¹H and ¹³C spectra—from the chemical shifts influenced by the carbonyl and fluorine substituents to the distinct splitting patterns of the aromatic and isopropyl groups, and the characteristic C-F coupling constants—corroborates the assigned structure. By following the rigorous experimental and analytical workflow detailed in this guide, researchers can confidently characterize this molecule and its analogs with a high degree of scientific integrity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. sfu.ca [sfu.ca]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. reddit.com [reddit.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Mnova NMR | Automatic data processing | Bruker [bruker.com]

- 10. nmr.ch.cam.ac.uk [nmr.ch.cam.ac.uk]

- 11. youtube.com [youtube.com]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Mass Spectrometry of 1-(4-Fluorophenyl)-2-methylpropan-1-one

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(4-Fluorophenyl)-2-methylpropan-1-one, a synthetic cathinone. Tailored for researchers, scientists, and professionals in drug development and forensic analysis, this document delves into the core principles of its ionization, fragmentation, and detection, offering both theoretical insights and practical methodologies.

Introduction

This compound, also known as 4'-fluoro-isobutyrophenone, belongs to the class of synthetic cathinones, which are psychoactive substances structurally related to cathinone, a natural stimulant.[1] The rise in the synthesis and illicit use of such designer drugs necessitates robust analytical methods for their unambiguous identification in various matrices.[2][3][4] Mass spectrometry, coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), stands as the gold standard for the detection and structural elucidation of these compounds.[5] This guide will explore the mass spectrometric behavior of this compound under different ionization conditions, predict its fragmentation pathways, and provide exemplary analytical protocols.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrometric fingerprint of a molecule is defined by its fragmentation pattern upon ionization. For this compound, we will consider two primary ionization techniques: Electron Ionization (EI), typically used with GC-MS, and Electrospray Ionization (ESI), commonly paired with LC-MS.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, high-energy electrons bombard the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of ketones is well-characterized and often involves alpha-cleavage and McLafferty rearrangements.[6]

The molecular weight of this compound (C₁₀H₁₁FO) is approximately 166.19 g/mol . The molecular ion peak [M]⁺˙ is expected at m/z 166.

Key Predicted Fragment Ions:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 123 | [C₇H₄FO]⁺ | α-cleavage with loss of an isopropyl radical (•C₃H₇). This is often a very stable and abundant acylium ion. |

| 95 | [C₆H₄F]⁺ | Loss of a CO molecule from the m/z 123 fragment. |

| 43 | [C₃H₇]⁺ | α-cleavage with the charge retained on the isopropyl group. |

The predicted fragmentation under EI is dominated by the formation of the stable 4-fluorobenzoyl cation at m/z 123, which is a common feature in the mass spectra of similar aromatic ketones like 4'-fluoroacetophenone and 4'-fluorobutyrophenone.[7][8][9] The subsequent loss of carbon monoxide to form the fluorophenyl cation at m/z 95 is also a characteristic fragmentation pathway.[6]

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ in positive ion mode. For this compound, this would correspond to an ion at m/z 167. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

Key Predicted MS/MS Fragment Ions from [M+H]⁺ (m/z 167):

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 167 | 123 | C₃H₈ | Loss of a neutral propane molecule. |

| 167 | 95 | C₃H₈ + CO | Subsequent loss of carbon monoxide from the m/z 123 fragment. |

In ESI-MS/MS, the fragmentation of the protonated molecule often involves the loss of stable neutral molecules. The primary fragmentation is predicted to be the loss of propane, leading to the same stable 4-fluorobenzoyl cation observed in EI-MS at m/z 123.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

The choice between GC-MS and LC-MS/MS depends on the sample matrix, the required sensitivity, and the overall analytical workflow.

GC-MS Analysis Protocol

1. Sample Preparation:

-

A 1 mg/mL stock solution of this compound is prepared in methanol.

-

For analysis, the stock solution is diluted to a final concentration of 1-10 µg/mL in methanol or ethyl acetate.

2. GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injector: Split/splitless injector at 250°C. A 1 µL injection is made in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

3. Data Analysis:

-

The acquired total ion chromatogram (TIC) is examined for the peak corresponding to the target analyte.

-

The mass spectrum of the peak is extracted and compared with a reference library (if available) or interpreted based on the predicted fragmentation pattern.

Caption: Workflow for GC-MS analysis.

LC-MS/MS Analysis Protocol

1. Sample Preparation:

-

A 1 mg/mL stock solution is prepared in methanol.

-

Working standards are prepared by diluting the stock solution in a 50:50 mixture of mobile phase A and B to concentrations ranging from 1 ng/mL to 1000 ng/mL.

2. LC-MS/MS System and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.[1]

-

Column: C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, 100 x 2.1 mm).[3]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-8 min: Linear gradient to 95% B.

-

8-10 min: Hold at 95% B.

-

10.1-12 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

IonSpray Voltage: 5500 V.

-

Source Temperature: 500°C.

-

Curtain Gas: 35 psi.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 50 psi.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: 167.1 -> 123.1

-

Qualifier: 167.1 -> 95.1

-

3. Data Analysis:

-

The MRM chromatograms are integrated to determine the peak area for the quantifier and qualifier transitions.

-

A calibration curve is constructed by plotting the peak area versus the concentration of the working standards.

-

The concentration of the analyte in unknown samples is determined from the calibration curve.

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its identification and quantification. By understanding its predictable fragmentation patterns under both EI and ESI conditions, robust and reliable analytical methods can be developed. The provided protocols offer a starting point for the analysis of this compound in various research and forensic settings. The stability of the 4-fluorobenzoyl cation makes it a key diagnostic ion in both GC-MS and LC-MS/MS methodologies.

References

- 1. mdpi.com [mdpi.com]

- 2. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ethanone, 1-(4-fluorophenyl)- [webbook.nist.gov]

- 8. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Fluoroacetophenone(403-42-9) MS spectrum [chemicalbook.com]

Physical and chemical characteristics of 4'-fluoro-isobutyrophenone

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4'-fluoro-isobutyrophenone (CAS No. 26393-91-9), a fluorinated aromatic ketone of interest to researchers and professionals in drug development and organic synthesis. The document details its chemical identity, physicochemical properties, a probable synthetic route via Friedel-Crafts acylation, and an analysis of its expected reactivity. While experimental spectroscopic data is not widely available, this guide offers a detailed, predictive analysis of its 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles and data from analogous compounds. This synthesis of known data and predictive analysis aims to provide a robust foundational resource for scientists working with or considering the use of this compound.

Chemical Identity and Physicochemical Properties

4'-Fluoro-isobutyrophenone, systematically named 1-(4-fluorophenyl)-2-methylpropan-1-one, is an aromatic ketone distinguished by a fluorinated phenyl ring and an isopropyl ketone moiety.[1][2][3] The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[4]

Structural Information

-

Synonyms: 4'-Fluoroisobutyrophenone, 4'-Fluoro-2-methylpropiophenone[2]

-

Canonical SMILES: CC(C)C(=O)C1=CC=C(C=C1)F[3]

-

InChI Key: MHUVRVXSYXJUPK-UHFFFAOYSA-N[3]

Physical and Chemical Properties

The following table summarizes the reported physical and chemical properties of 4'-fluoro-isobutyrophenone. It is important to note that some of these values are predicted, as indicated.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 95-97 °C at 7 mmHg | [2] |

| Density | 1.048 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | ~1.4980 | [2] |

| Storage Temperature | Room temperature, sealed in a dry environment | [1][2] |

Synthesis and Mechanistic Considerations

A primary and logical synthetic route to 4'-fluoro-isobutyrophenone is the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride.[6][7][8] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds with aromatic rings.

The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl3), is critical. The catalyst's role is to activate the acylating agent (isobutyryl chloride) by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich fluorobenzene ring.[6][8] The fluorine atom is a deactivating but ortho-, para-directing group in electrophilic aromatic substitution. Due to steric hindrance from the bulky isopropyl group of the acylium ion, the para-substituted product, 4'-fluoro-isobutyrophenone, is expected to be the major product.[9]

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative procedure for the synthesis of 4'-fluoro-isobutyrophenone.

-

Reaction Setup: To a dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl3) and a suitable inert solvent (e.g., dichloromethane or excess fluorobenzene).

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add isobutyryl chloride to the stirred suspension.

-

Aromatic Substrate Addition: Subsequently, add fluorobenzene dropwise via the dropping funnel, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring the mixture over crushed ice and an aqueous solution of hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer. Wash the organic layer successively with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.[10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4'-fluoro-isobutyrophenone.

Chemical Reactivity

The reactivity of 4'-fluoro-isobutyrophenone is governed by its three main structural components: the ketone carbonyl group, the isopropyl group, and the fluorinated aromatic ring.

-

Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol using reagents like sodium borohydride, or reductive amination. It can also serve as a handle for forming derivatives like oximes and hydrazones.

-

α-Proton: The proton on the carbon adjacent to the carbonyl group (the methine proton of the isopropyl group) is acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol condensation.

-

Fluorinated Aromatic Ring: The fluorine atom is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, it also makes the ring susceptible to nucleophilic aromatic substitution, particularly at the para-position, under forcing conditions.

Predicted Spectroscopic Characteristics

Predicted 1H NMR Spectrum

-

Aromatic Protons: The aromatic region will display two signals corresponding to the AA'BB' spin system typical of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group (H-2' and H-6') will appear as a doublet of doublets or a triplet around 7.9-8.1 ppm, deshielded by the electron-withdrawing carbonyl group. The protons ortho to the fluorine atom (H-3' and H-5') will appear as a triplet around 7.1-7.3 ppm. Both signals will show coupling to each other and coupling to the fluorine atom.

-

Isopropyl Protons: The methine proton (-CH-) will appear as a septet around 3.0-3.5 ppm, deshielded by the adjacent carbonyl group. The six equivalent methyl protons (-CH3) will appear as a doublet around 1.1-1.2 ppm.

Predicted 13C NMR Spectrum

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon will be observed in the downfield region, typically around 195-205 ppm.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the fluorine (C-4') will show a large one-bond C-F coupling constant and appear around 165 ppm. The carbon attached to the carbonyl group (C-1') will be observed around 133 ppm. The carbons ortho to the carbonyl (C-2' and C-6') will appear around 130 ppm, and the carbons ortho to the fluorine (C-3' and C-5') will appear around 115 ppm, showing coupling to the fluorine atom.

-

Isopropyl Carbons: The methine carbon (-CH-) will have a signal around 35-40 ppm, and the methyl carbons (-CH3) will show a signal around 18-20 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by a strong, sharp absorption band for the C=O stretch of the aromatic ketone, expected in the range of 1680-1700 cm-1. Other characteristic bands will include:

-

C-H stretching: Aromatic C-H stretching vibrations just above 3000 cm-1 and aliphatic C-H stretching vibrations just below 3000 cm-1.

-

C=C stretching: Aromatic ring C=C stretching vibrations in the 1400-1600 cm-1 region.

-

C-F stretching: A strong absorption band for the C-F stretch is expected in the range of 1200-1250 cm-1.

Predicted Mass Spectrum (Electron Ionization)

In an electron ionization mass spectrum, the molecular ion peak (M+) would be observed at m/z = 166. Key fragmentation patterns would likely include:

-

Loss of the isopropyl group: A prominent peak at m/z = 123 corresponding to the [M - C3H7]+ fragment (the 4-fluorobenzoyl cation). This is often the base peak in such compounds.

-

Fragment from the fluorophenyl group: A peak at m/z = 95 corresponding to the [C6H4F]+ fragment.

Logical Flow for Spectral Interpretation

Caption: Logical workflow for deducing the structure from key spectral data.

Safety and Handling

4'-Fluoro-isobutyrophenone is classified as an irritant.[2] The following hazard statements apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

Conclusion

4'-Fluoro-isobutyrophenone is a valuable building block in organic synthesis, with potential applications in various fields of research and development. This guide has consolidated the available information on its physical and chemical properties, outlined a reliable synthetic methodology, and provided a detailed predictive analysis of its spectroscopic characteristics. By combining established data with scientifically grounded predictions, this document serves as a crucial resource for researchers, enabling them to better understand, synthesize, and utilize this compound in their work.

References

- 1. This compound | 26393-91-9 [chemicalbook.com]

- 2. This compound | 26393-91-9 [amp.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. 26393-91-9|this compound|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 10. Isobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 11. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Isobutyrophenone | C10H12O | CID 69144 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Fluorophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-(4-Fluorophenyl)-2-methylpropan-1-one, a key chemical intermediate. Recognizing the scarcity of direct experimental data for this specific compound, this document synthesizes information from structurally related analogues, predictive models, and established principles of physical organic chemistry to offer authoritative insights. It details methodologies for both predictive and experimental determination of solubility in aqueous and organic media. Furthermore, a thorough examination of the compound's stability under forced degradation conditions—including hydrolytic, oxidative, and photolytic stress—is presented, with proposed degradation pathways elucidated. This guide is designed to be a practical resource, providing field-proven experimental protocols and the causal reasoning behind methodological choices, thereby empowering researchers in drug discovery and development to anticipate and manage the physicochemical properties of this important building block.

Introduction to this compound

This compound (CAS No. 26393-91-9) is an aromatic ketone characterized by a 4-fluorophenyl group attached to an isobutyryl moiety. Its molecular structure, featuring a polar carbonyl group, a lipophilic isobutyl group, and an electron-withdrawing fluorine atom on the aromatic ring, dictates its physicochemical properties, including solubility and chemical stability. These properties are of paramount importance in drug development, influencing formulation strategies, bioavailability, and shelf-life. This guide provides a detailed exploration of these critical attributes.

Molecular Structure:

Caption: Chemical structure of this compound.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. The "like dissolves like" principle is a foundational concept; polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes[1]. This compound possesses both polar (carbonyl group) and nonpolar (fluorophenyl and isobutyl groups) regions, suggesting a nuanced solubility profile.

Predicted Aqueous Solubility

To obtain a prediction, you can utilize the Virtual Computational Chemistry Laboratory's online tool: --INVALID-LINK--[2].

Based on the structure, the predicted logP is expected to be in the range of 2.5-3.5, suggesting low aqueous solubility. The predicted logS value will likely indicate that the compound is sparingly soluble to practically insoluble in water.

Qualitative Solubility in Organic Solvents

Based on the solubility of its close structural analog, isobutyrophenone, which is reported to be soluble in common organic solvents like ethanol and acetone and immiscible with water, a similar qualitative solubility profile can be expected for this compound[2][3]. The presence of the fluorine atom is unlikely to drastically alter this general behavior.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Soluble | The nonpolar fluorophenyl and isobutyl groups will interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | The polar carbonyl group can engage in dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Freely Soluble | The carbonyl group can act as a hydrogen bond acceptor, facilitating dissolution in alcohols. |

| Aqueous | Water | Sparingly Soluble to Practically Insoluble | The large nonpolar surface area of the molecule limits its interaction with the highly polar water molecules. |

Experimental Determination of Solubility

For definitive quantitative data, experimental determination of solubility is essential. Two common methods are the kinetic and thermodynamic (shake-flask) solubility assays.

This high-throughput method is useful for early-stage drug discovery to rapidly assess apparent solubility[4][5].

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: To each well, add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations and a final DMSO concentration typically between 1-5%.

-

Incubation: Incubate the plate with agitation for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C)[3].

-

Detection:

-

Nephelometry: Measure the turbidity of each well using a nephelometer to detect the formation of a precipitate[4].

-

Direct UV/LC-MS: Alternatively, filter the contents of each well to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS, against a standard curve[6].

-

Causality Behind Experimental Choices: The use of DMSO allows for the initial dissolution of a wide range of compounds. The subsequent addition of an aqueous buffer mimics physiological conditions and triggers the precipitation of compounds that are poorly soluble in water. The short incubation time makes this a rapid screening assay.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is crucial for formulation development and regulatory submissions[7][8].

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium[9].

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute the clear filtrate and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or GC-MS.

Causality Behind Experimental Choices: The extended equilibration time ensures that the dissolution and precipitation processes have reached a steady state, providing a true measure of the compound's intrinsic solubility. The use of excess solid guarantees that the solution is saturated.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods, as mandated by the International Conference on Harmonisation (ICH) guidelines[1][10]. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Proposed Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions.

Hydrolysis involves the reaction of the compound with water, which can be catalyzed by acid or base[1].

-

Acidic Conditions: Under strong acidic conditions and elevated temperatures, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic. However, ketones are generally stable to acidic hydrolysis. Significant degradation is not expected under typical forced degradation conditions (e.g., 0.1 M HCl at 60°C).

-

Basic Conditions: Ketones are generally stable to basic hydrolysis as well. The primary potential reaction under harsh basic conditions would be enolate formation, which could lead to side reactions if other reactive species are present, but is unlikely to cause significant degradation of the parent molecule itself.

Oxidative degradation is typically performed using hydrogen peroxide (H₂O₂)[11]. Aromatic ketones can undergo several oxidative reactions.

-

Baeyer-Villiger Oxidation: A potential pathway involves the oxidation of the ketone to an ester. In this case, the migratory aptitude of the aryl and isopropyl groups would determine the product. The phenyl group has a higher migratory aptitude than the isopropyl group, which would lead to the formation of isopropyl 4-fluorobenzoate. This ester could then undergo hydrolysis to 4-fluorobenzoic acid and isopropanol.

-

Oxidation of the Isobutyl Group: The tertiary hydrogen on the isobutyl group is susceptible to radical abstraction, which could lead to a cascade of oxidative reactions, ultimately resulting in cleavage of the C-C bond and formation of smaller degradation products.

Caption: Proposed Oxidative Degradation Pathways.

Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon absorption of UV light.

-

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl group and the isobutyl group, forming a 4-fluorobenzoyl radical and an isopropyl radical. These radicals can then undergo various subsequent reactions, such as recombination or hydrogen abstraction from the solvent.

-

Norrish Type II Cleavage: This pathway requires the presence of a γ-hydrogen. In this compound, there are no γ-hydrogens, so this pathway is not expected to be significant.

-

Photoreduction: In the presence of a hydrogen donor solvent (e.g., isopropanol), the excited ketone can abstract a hydrogen atom, leading to the formation of a pinacol-type dimer.

Caption: Proposed Photolytic Degradation Pathways.

Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to performing forced degradation studies to evaluate the stability of this compound[12].

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media at a suitable concentration (e.g., 1 mg/mL). For thermal and photolytic studies on the solid-state, use the pure compound.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M hydrochloric acid and heat at 60-80°C.

-

Basic Hydrolysis: Treat the sample with 0.1 M sodium hydroxide and heat at 60-80°C.

-

Oxidative Degradation: Treat the sample with 3-30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as specified in ICH guideline Q1B[10].

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound[1].

-

Sample Processing: For hydrolytic stress samples, neutralize the solution before analysis. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating analytical method (see Section 4).

Causality Behind Experimental Choices: The chosen stress conditions are designed to accelerate potential degradation pathways that could occur during storage and handling. The target degradation of 5-20% is sufficient to produce and detect primary degradation products without leading to complex secondary degradation that may not be relevant to real-world stability.

Analytical Methodologies for Quantification and Impurity Profiling

A robust and validated analytical method is crucial for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities.

Stability-Indicating HPLC-UV Method

A reversed-phase HPLC method is generally suitable for compounds of this polarity.

Caption: Workflow for HPLC Method Development.

Step-by-Step Protocol:

-

Instrumentation: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

-

Chromatographic Conditions (Starting Point):

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile or methanol and water (or a suitable buffer like phosphate or formate buffer, pH 2.5-3.5).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: The aromatic ketone chromophore is expected to have a UV maximum around 254 nm. A PDA detector should be used to determine the optimal wavelength for detection.

-

-

Method Development and Optimization:

-

Inject a solution of the pure compound to determine its retention time.

-

Analyze the stressed samples from the forced degradation study.

-

Optimize the gradient profile to achieve adequate separation of the parent peak from all degradation products and any process-related impurities.

-

Peak purity analysis using the PDA detector should be performed to ensure that the parent peak is free from any co-eluting impurities.

-

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Causality Behind Experimental Choices: Reversed-phase chromatography is chosen due to the nonpolar nature of the molecule. A gradient elution is necessary to separate compounds with a range of polarities, which is expected in a forced degradation sample. Acidic mobile phase conditions are often used to ensure good peak shape for acidic and neutral compounds.

GC-MS for Identification of Volatile Degradants

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. It can be particularly useful for identifying low molecular weight degradation products.

Step-by-Step Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: The stressed samples may need to be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and concentrated. Derivatization may be necessary for polar degradation products to improve their volatility and chromatographic behavior[13].

-

Chromatographic Conditions (Starting Point):

-

Column: A nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow.

-

Injection: Split or splitless injection depending on the concentration of the analytes.

-

Temperature Program: A temperature gradient from a low initial temperature (e.g., 50-70°C) to a high final temperature (e.g., 250-280°C) to elute a wide range of compounds.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

-

-

Identification: Identify the degradation products by comparing their mass spectra to a commercial library (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.

Causality Behind Experimental Choices: GC is well-suited for separating volatile compounds. Mass spectrometry provides structural information that is crucial for the identification of unknown degradation products. Derivatization can be a critical step to make non-volatile or polar compounds amenable to GC analysis.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of this compound. While a lack of direct experimental data necessitates a reliance on predictive models and data from structural analogs, this guide offers a robust framework for understanding and experimentally determining these critical physicochemical properties. The proposed degradation pathways and detailed analytical protocols serve as a valuable starting point for researchers in drug development, enabling them to design stable formulations and robust analytical control strategies. The principles and methodologies outlined herein are designed to be broadly applicable, providing a solid foundation for the characterization of this and other related chemical intermediates.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isobutyrophenone, 97% | Fisher Scientific [fishersci.ca]

- 3. guidechem.com [guidechem.com]

- 4. CAS 611-70-1: Isobutyrophenone | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. isobutyrophenone, 611-70-1 [thegoodscentscompany.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. rjptonline.org [rjptonline.org]

- 12. biomedres.us [biomedres.us]

- 13. researchgate.net [researchgate.net]

A Strategic Approach to Unveiling the Bio-Potential of 1-(4-Fluorophenyl)-2-methylpropan-1-one: An In-Depth Technical Guide

Foreword: The Rationale for a Targeted Screening Cascade

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both arduous and resource-intensive. The compound at the heart of this guide, 1-(4-Fluorophenyl)-2-methylpropan-1-one, represents a compelling starting point for biological exploration. Its structure, featuring a fluorinated aromatic ring and a ketone functional group, hints at a spectrum of potential bioactivities. The presence of fluorine can significantly modulate pharmacokinetic properties such as metabolic stability and membrane permeability, while the ketone moiety serves as a versatile anchor for interactions with biological targets.[1][2] This document outlines a comprehensive, multi-tiered screening strategy designed to systematically elucidate the therapeutic potential of this molecule. Our approach is not a monolithic protocol but a dynamic, decision-based workflow, beginning with broad-spectrum assays and progressively narrowing to more specific, mechanism-of-action studies based on initial findings.

Chapter 1: Foundational Physicochemical Characterization

Prior to embarking on biological screening, a thorough understanding of the compound's fundamental properties is paramount. This foundational data ensures the integrity and reproducibility of subsequent biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO | [3] |

| Molecular Weight | 166.19 g/mol | [3] |

| CAS Number | 26393-91-9 | [3][4] |

| Appearance | Likely a solid or oil | [5] |

| Storage | Sealed in dry, room temperature | [3][4] |

Note: Experimental validation of properties such as solubility in various biological buffers and stability under assay conditions is a critical preliminary step.

Chapter 2: The Initial Broad-Spectrum Screen: A Three-Pronged Approach

The initial phase of screening is designed to cast a wide net, identifying potential areas of significant biological activity. We propose a concurrent evaluation of cytotoxic, antimicrobial, and antioxidant potential. This parallel approach maximizes efficiency and provides a holistic initial assessment of the compound's bioactivity profile.

Workflow for Initial Broad-Spectrum Screening

Caption: Initial parallel screening workflow for this compound.

Cytotoxicity Screening: Assessing Antiproliferative Potential

Rationale: Cytotoxicity assays are fundamental in drug discovery for identifying compounds that can inhibit cell growth or induce cell death.[6] This is particularly relevant for oncology research but also serves as a general indicator of bioactivity and potential toxicity.[6][7] The structural motif of a substituted phenyl ketone is present in various compounds with demonstrated anticancer activities.[8]

Recommended Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Culture: Plate human cancer cell lines (e.g., MDA-MB-231 for breast cancer, H460 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Antimicrobial Susceptibility Testing

Rationale: The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenyl ketone derivatives have been explored for their potential antimicrobial and antifungal properties.[9]

Recommended Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a "gold standard" for determining the MIC of an antimicrobial agent.[10]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11][12]

Antioxidant Activity Assessment

Rationale: Oxidative stress is implicated in a wide range of diseases. The ability of a compound to scavenge free radicals is a key indicator of its potential as an antioxidant. The DPPH and ABTS assays are widely used for this purpose due to their simplicity and reliability.[13][14]

Recommended Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add various concentrations of this compound (dissolved in methanol) to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The reduction in absorbance, indicating the scavenging of the DPPH radical, is proportional to the antioxidant activity.[15]

-

Analysis: Calculate the percentage of radical scavenging activity and determine the half-maximal effective concentration (EC₅₀). Ascorbic acid or Trolox can be used as a positive control.

Chapter 3: Tier 2 Screening: Delving into Mechanism of Action

Positive results from the initial screening will trigger a more focused investigation into the compound's mechanism of action. The direction of this second tier of assays will be dictated by the specific "hits" from Chapter 2.

Potential Tier 2 Investigation Pathways

Caption: Decision-based workflow for Tier 2 mechanism of action studies.

Investigating Anticancer Mechanisms

Should this compound demonstrate significant cytotoxicity, the next logical step is to determine the mode of cell death. A key area of investigation for novel anticancer agents is their ability to inhibit specific enzymes crucial for cancer cell proliferation, such as kinases.[16]

Featured Protocol: Kinase Inhibition Assay

Rationale: Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. Identifying a compound as a kinase inhibitor is a significant step in drug development.[16][17] Enzyme inhibition assays are crucial for understanding how a drug candidate interacts with its target.[18][19][20]

-

Assay Principle: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

-

Reaction Setup: In a 96- or 384-well plate, combine the target kinase (e.g., Aurora Kinase B), its specific substrate, and ATP.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture.

-

Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a specified period (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value for the compound against the target kinase.

Table 2: Hypothetical Kinase Inhibition Data

| Kinase Target | IC₅₀ (µM) of this compound |

| Aurora Kinase B | 5.2 |

| VEGFR2 | > 100 |

| EGFR | > 100 |

| SRC | 45.8 |

This table illustrates how data from a kinase profiling screen would be presented, highlighting selectivity for specific kinases.

Chapter 4: Concluding Remarks and Future Directions

This guide provides a structured and scientifically grounded framework for the initial biological activity screening of this compound. The proposed workflow emphasizes a logical progression from broad, high-throughput screening to more detailed, mechanism-focused assays. The fluorinated phenyl ketone scaffold holds considerable promise, and a systematic evaluation as outlined herein is the critical next step in determining its potential therapeutic value. Future work, contingent on positive findings, would involve lead optimization through medicinal chemistry, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling.

References

- 1. nbinno.com [nbinno.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 26393-91-9|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. opentrons.com [opentrons.com]

- 7. Cytotoxicity Assays | Thermo Fisher Scientific - UK [thermofisher.com]

- 8. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. apec.org [apec.org]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 16. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. blog.biobide.com [blog.biobide.com]

- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-(4-Fluorophenyl)-2-methylpropan-1-one in Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 1-(4-Fluorophenyl)-2-methylpropan-1-one, a key chemical intermediate, and its significant role in medicinal chemistry. While not a therapeutic agent in itself, this fluorinated ketone serves as a critical precursor in the synthesis of a range of psychoactive compounds, most notably synthetic cathinones. This document will explore the physicochemical properties of this compound, its synthetic utility, and the pharmacological profiles of its derivatives. Particular focus will be given to the synthesis and mechanism of action of 4-fluoromethcathinone (4-FMC), a prominent designer drug. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and the broader implications of fluorinated precursors in the landscape of centrally active agents.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Fluorinated ketones, in particular, have emerged as versatile pharmaceutical intermediates.[1] this compound (also known as 4'-fluoro-2-methylpropiophenone) is a prime example of such a building block, primarily recognized for its role as a precursor in the synthesis of psychoactive substances.[3][4]